3-Methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde 3-Methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20548621
InChI: InChI=1S/C12H14N2O/c1-8(2)14-12-6-10(7-15)4-5-11(12)9(3)13-14/h4-8H,1-3H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

3-Methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde

CAS No.:

Cat. No.: VC20548621

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 3-methyl-1-propan-2-ylindazole-6-carbaldehyde
Standard InChI InChI=1S/C12H14N2O/c1-8(2)14-12-6-10(7-15)4-5-11(12)9(3)13-14/h4-8H,1-3H3
Standard InChI Key GTOXWPNTCZDLLQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C=CC(=C2)C=O)C(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Basic Descriptors

The systematic IUPAC name, 3-methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde, reflects its substitution pattern:

  • A methyl group at position 3 of the indazole core.

  • An isopropyl group (1-methylethyl) at position 1.

  • A carboxaldehyde functional group at position 6 .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1782855-60-0
Molecular FormulaC12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight202.25 g/mol
SMILES NotationNot explicitly reported

The absence of experimental SMILES or InChI data in literature necessitates computational derivation. Using analogous indazoles , the likely SMILES is:
CN1C2=C(C=C(C=C2)C=O)C(=N1)C(C)C

Synthesis and Reaction Pathways

Hypothesized Synthesis Routes

While no direct synthesis protocols for this compound are documented, methodologies for analogous indazoles provide a framework:

Condensation-Hydrazine Cyclization

A plausible route involves:

  • Cyclohexanone derivative condensation with hydrazine hydrate in acidic methanol .

  • Selective alkylation at N1 using isopropyl halides.

  • Vilsmeier-Haack formylation to introduce the carboxaldehyde group at position 6 .

This approach mirrors strategies for synthesizing 1-substituted indazoles , where formaldehyde derivatives react with NH-indazoles under acidic conditions to yield hydroxymethyl or formyl groups .

Solid-State NMR Validation

For structurally similar (1H-indazol-1-yl)methanol derivatives, solid-state 13C^{13}\text{C} NMR has confirmed substitution patterns . Applying this to the target compound could resolve ambiguities in regioselectivity.

Physicochemical Properties

Experimental Data Gaps

Current literature lacks empirical measurements for:

  • Melting/boiling points

  • Solubility

  • Partition coefficients (LogP)

Computational Predictions

Using the B3LYP/6-311++G(d,p) method :

  • Dipole moment: Estimated ~3.5 D (similar to 1-methylindazole derivatives ).

  • Hydrogen-bonding capacity: Aldehyde group acts as an acceptor; no donors unless tautomerized.

CompoundBioactivityReference
1-Methyl-1H-indazole-6-carboxylateIntermediate in drug synthesis
(1-Methylindazol-3-yl)methanolCorrosion inhibition
Nitro-substituted indazolesNitric oxide synthase inhibition

Future Research Directions

Priority Investigations

  • Synthetic optimization: Develop regioselective methods to avoid N2 alkylation .

  • Crystallography: Determine X-ray structure to confirm substitution pattern .

  • ADMET profiling: Assess permeability, metabolic stability, and toxicity in vitro.

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